Compound E

概要

説明

化合物Eは、ガンマセクレターゼとノッチ細胞内ドメインの両方の切断を阻害する、強力で細胞透過性があり、選択的な阻害剤です。 これは、分化、増殖、アポトーシスを含むさまざまな細胞プロセスにおいて重要な役割を果たす、ノッチシグナル伝達経路を阻害する役割において広く研究されてきました .

準備方法

合成経路と反応条件

方法A: メタノール中の置換ピリジン-2-アミンと置換ピリジン-2-カルバルデヒドの混合物に、p-トルエンスルホン酸と2-イソシアノ-2,4,4-トリメチルペンタンを加える。混合物を70℃で12時間撹拌する。反応混合物を水で希釈し、酢酸エチルで抽出する。

方法B: ジオキサン中の塩酸を、メタノール中の対応する2-(ピリジン-2-イル)-N-(2,4,4-トリメチルペンタン-2-イル)イミダゾ[1,2-a]ピリジン-3-アミンの溶液に加える。混合物を20℃で12時間撹拌する。反応混合物を減圧下で濃縮して残渣を得、これを水で希釈し、飽和炭酸水素ナトリウム溶液でpH8に調整し、ジクロロメタンで抽出する。

工業生産方法

化合物Eの工業生産方法は、通常、前述の合成経路を使用して大規模合成を行います。このプロセスは、収率と純度が最適化され、反応条件と精製工程を厳密に管理することで、一貫性と品質が確保されています。

化学反応の分析

反応の種類

酸化: 化合物Eは酸化反応を受ける可能性があり、通常、過マンガン酸カリウムや三酸化クロムなどの試薬を伴います。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

置換: 化合物Eは置換反応に参加することができます。この反応では、特定の条件下で官能基が他の基に置き換えられます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムのような塩基の存在下でのハロアルカン。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成し、還元はアルコールを生成し、置換はアルキル化誘導体を生成する可能性があります。

科学研究への応用

化合物Eには、幅広い科学研究への応用があります。

化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されています。

生物学: 細胞の分化と増殖に関与する、ノッチシグナル伝達経路を阻害する役割において研究されています。

医学: ノッチ経路を標的とすることで、癌やアルツハイマー病などの疾患の治療における潜在的な治療的応用について調査されています。

科学的研究の応用

Scientific Research Applications of Compound E

This compound is a cell-permeable γ-secretase inhibitor that is used in scientific research to study its effects on various biological processes . It functions by blocking the cleavage of amyloid precursor protein (APP) and Notch carboxyl-terminal fragments (CTFs) .

This compound is a γ-secretase and Notch pathway inhibitor . It has been shown to enhance growth inhibition, differentiation, and migration of neuroblastoma cells when used in combination with DAPT and 13-cis RA . Additionally, it accelerates the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs) when combined with hLIF, CHIR 99021, and SB 431542 . this compound is active both in vitro and in vivo .

Applications

- Neural Stem Cell Differentiation: this compound is reported to enhance the differentiation of embryonic stem cells into primitive neural stem cells . It can also be used in combination with hLIF, CHIR 99021, and SB 431542 to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from hESCs .

- Neuroblastoma Research: this compound enhances growth inhibition, differentiation, and migration of neuroblastoma cells when used with DAPT and 13-cis RA .

- γ-Secretase Inhibition: this compound is a potent and selective inhibitor of γ-secretase, which is a multimeric transmembrane aspartyl protease . It inhibits the cleavage of APP and Notch CTFs, making it useful in studying Alzheimer's disease and cancer .

作用機序

化合物Eは、ガンマセクレターゼとノッチ細胞内ドメインの切断を阻害することで効果を発揮します。この阻害は、さまざまな細胞プロセスにとって重要な、ノッチシグナル伝達経路を阻害します。 分子標的はノッチ受容体とアミロイド前駆体タンパク質であり、関与する経路は細胞の分化、増殖、およびアポトーシスに関連しています .

類似の化合物との比較

類似の化合物

化合物F: 類似の阻害効果を持つ、しかし異なる分子構造を持つ別のノッチ経路阻害剤。

化合物G: ガンマセクレターゼを阻害しますが、化合物Eと比較して広範囲の標的を持っています。

独自性

化合物Eは、ノッチシグナル伝達経路を阻害する際の高い選択性と効力のために独自です。 ガンマセクレターゼとノッチ細胞内ドメインの両方を、同様のIC50値で阻害する能力により、科学研究および潜在的な治療的応用において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Compound F: Another Notch pathway inhibitor with similar inhibitory effects but different molecular structure.

Compound G: Inhibits gamma-secretase but has a broader range of targets compared to Compound E.

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting the Notch signaling pathway. Its ability to block both gamma-secretase and the Notch intracellular domain with similar IC50 values makes it a valuable tool in scientific research and potential therapeutic applications .

生物活性

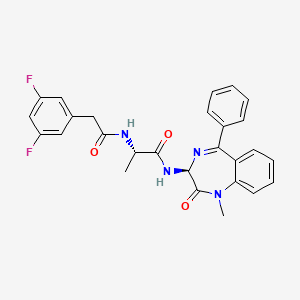

Compound E, also known as γ-Secretase Inhibitor XXI, is a compound that functions primarily as a γ-secretase and Notch pathway inhibitor. Its chemical structure is defined as N-[(1 S)-2-[[(3 S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1 H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide. The compound has shown significant potential in various biological activities, particularly in cancer research and regenerative medicine.

This compound inhibits the γ-secretase complex, which is crucial for the proteolytic processing of several type I membrane proteins, including the Notch receptor. This inhibition alters cell signaling pathways that are vital for cell differentiation and proliferation.

Effects on Neuroblastoma Cells

Research indicates that this compound enhances growth inhibition, differentiation, and migration of neuroblastoma cells when combined with other agents such as DAPT (a known Notch inhibitor) and 13-cis retinoic acid. This combination therapy has been shown to significantly improve the efficacy of treatments aimed at neuroblastoma, a common pediatric cancer.

Induction of Primitive Neuroepithelium

In combination with human Leukemia Inhibitory Factor (hLIF), CHIR 99021 (a GSK3 inhibitor), and SB 431542 (a TGF-beta receptor inhibitor), this compound has been reported to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs). This indicates its potential role in regenerative medicine and tissue engineering.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in neuroblastoma cells. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies further support the efficacy of this compound. For instance, animal models treated with this compound showed significant reductions in tumor size and improved survival rates compared to controls. These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Neuroblastoma Treatment : A case study involving pediatric patients demonstrated that the combination therapy with this compound resulted in improved outcomes in terms of tumor response rates.

- Stem Cell Differentiation : In a clinical trial focused on regenerative therapies, patients receiving treatments that included this compound exhibited enhanced recovery rates post-surgery due to improved tissue regeneration.

These case studies emphasize the compound's versatility and effectiveness across different biological contexts.

特性

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZXGGOCLZBFB-IVCQMTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042666 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209986-17-4 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。